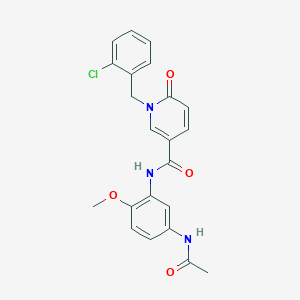

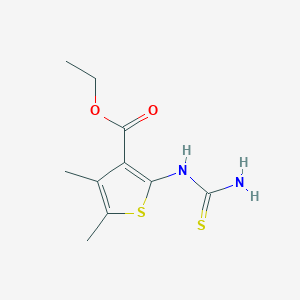

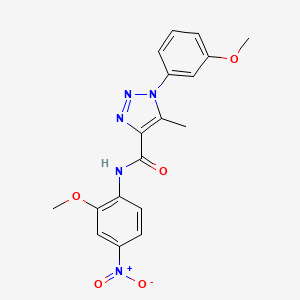

![molecular formula C15H23NO B2990655 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one CAS No. 2175978-80-8](/img/structure/B2990655.png)

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one” is a chemical compound that contains an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Applications De Recherche Scientifique

Photochemical Applications

- Photocycloaddition in Heteroaromatics : A study by Sakamoto et al. (1996) discusses the photochemical cycloaddition involving heteroaromatic compounds similar to the chemical structure . This research is significant in understanding the photochemical behaviors of such compounds, which can be applied in various synthetic processes and photochemistry studies (Sakamoto et al., 1996).

Analgesic Activity

- Analgesic and Narcotic Antagonist Activities : Takeda et al. (1977) investigated the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes, which are structurally related, for their analgetic and narcotic antagonist activities. This type of research is crucial for developing new pharmaceuticals with potential pain-relieving properties (Takeda et al., 1977).

Synthesis and Structural Studies

- Stereoselective Synthesis : Grošelj et al. (2005) explored the stereoselective synthesis of compounds with a similar bicyclo[3.2.1]octane skeleton. Such studies are vital in developing methodologies for synthesizing complex organic compounds with specific stereochemistry, which is essential in pharmaceuticals and materials science (Grošelj et al., 2005).

- Reactivity Towards Organic Isocyanides : Research by Thorn et al. (1999) on the reactivity of certain metal alkyl and metallacyclic compounds toward organic isocyanides highlights the potential application of such bicyclic compounds in organometallic chemistry, which is crucial for catalysis and synthesis of complex molecules (Thorn et al., 1999).

Antibacterial Activity

- Quinolone Antibacterials : A study by Kiely et al. (1991) discusses the preparation and activity of quinolone and naphthyridine antibacterials featuring bicyclic azabicycloalkanes. Research in this area contributes to the development of new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria (Kiely et al., 1991).

Conformational and Structural Analysis

- Conformational Study of Derivatives : The study by Izquierdo et al. (1991) on the synthesis, spectral characterization, and conformational study of certain esters derived from 3-azabicyclo[3.2.1]octane provides insights into the structural and conformational aspects of such compounds. This knowledge is crucial in understanding the physicochemical properties and potential applications of these compounds in various fields (Izquierdo et al., 1991).

Orientations Futures

The future directions in the research of this compound could involve further exploration of its biological activities, given its structural similarity to tropane alkaloids . Additionally, the development of more efficient and stereoselective synthetic methodologies could also be a focus of future research .

Propriétés

IUPAC Name |

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-15(2,3)14(17)16-12-6-7-13(16)9-11(8-12)10-4-5-10/h12-13H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKSHZNXTRFENR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C2CCC1CC(=C3CC3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

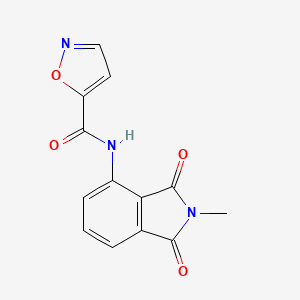

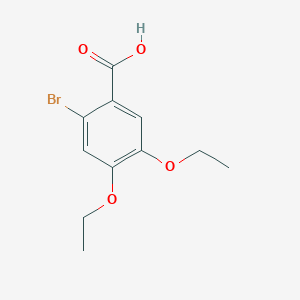

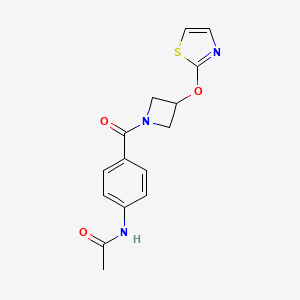

![3-(3,4-dimethoxyphenethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2990578.png)

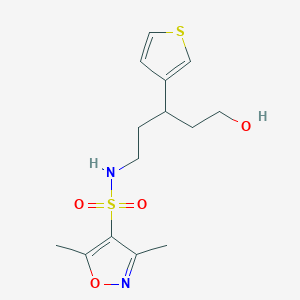

![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/no-structure.png)